molecular formula C21H30O3 B1496047 3,4,4a,9,10,10a-heexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one CAS No. 262599-12-2

3,4,4a,9,10,10a-heexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one

Cat. No.: B1496047
CAS No.: 262599-12-2
M. Wt: 330.5 g/mol
InChI Key: ZVAFPOJDWLODBO-DUXKGJEZSA-N
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Description

The compound 3,4,4a,9,10,10a-hexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one is a polycyclic phenanthrene derivative characterized by:

  • A partially hydrogenated phenanthrene backbone (hexahydro configuration).
  • 1-(hydroxymethyl) and 1,4a-dimethyl groups: Influence stereochemistry and hydrophobicity. 7-(1-methylethyl): A branched alkyl chain contributing to lipophilicity. 2(1H)-one: A ketone group at position 2, enhancing reactivity and interaction with biological targets.

Properties

IUPAC Name

(1S,4aS,10aR)-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(2)14-6-8-16-15(19(14)24-5)7-9-17-20(16,3)11-10-18(23)21(17,4)12-22/h6,8,13,17,22H,7,9-12H2,1-5H3/t17-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFPOJDWLODBO-DUXKGJEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)CO)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2)(C)CO)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,4a,9,10,10a-hexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one , commonly referred to as a phenanthrene derivative, is of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its antiproliferative effects and other relevant pharmacological properties.

  • Chemical Formula : C20H28O2
  • Molecular Weight : 300.4351 g/mol
  • IUPAC Name : 3,4,4a,9,10,10a-Hexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one
  • CAS Registry Number : 511-05-7

Antiproliferative Activity

Research indicates that phenanthrene derivatives exhibit significant antiproliferative effects against various human cancer cell lines. A notable study assessed the antiproliferative activity of several compounds from Juncus maritimus, which included phenanthrene dimers that demonstrated strong activity against multiple tumor cell lines such as HeLa and MCF-7. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)
Compound 1T-47D9.1
Compound 2T-47D6.2
Compound 3HeLaNot specified
Compound 4MCF-7Not specified

These findings suggest that the structural characteristics of phenanthrenes significantly influence their biological activity against cancer cells .

The mechanism by which phenanthrene derivatives exert their antiproliferative effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. For instance, compounds have been shown to interact with DNA and disrupt normal cellular functions leading to programmed cell death .

Study on Anticancer Properties

In a detailed investigation published in Phytochemistry Reviews, researchers explored the anticancer properties of various phenanthrene derivatives. The study highlighted that compounds with hydroxyl groups demonstrated enhanced activity due to their ability to form hydrogen bonds with cellular targets. The study concluded that the presence of hydroxymethyl and isopropyl groups in the structure significantly contributed to the compound's efficacy .

In Vivo Studies

Further studies have evaluated the in vivo efficacy of related phenanthrene compounds in animal models. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups. Results consistently show a marked reduction in tumor size and improved survival rates among treated subjects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Molecular Formula Substituents Key Functional Groups Source/Application
Target Compound C20H28O3 8-OH, 1-(CH2OH), 1/4a-CH3, 7-(CH(CH3)2), 2(1H)-one Hydroxy, hydroxymethyl, ketone N/A (hypothetical)
Dehydroabietic Acid C20H30O2 1,4a-dimethyl, 7-(1-methylethyl), octahydrophenanthrene Carboxylic acid Antifungal agent
9(1H)-Phenanthrenone (NIST) C20H28O2 6-OH, 1/1/4a-CH3, 7-(CH(CH3)2) Hydroxy, ketone Reference standard
13-Phenethyl-2,3,4,9,10,10a-hexahydro-1H-1,4a-(epiminoethano)phenanthren-8-ol C23H29NO 8-OH, 13-phenethyl, epiminoethano bridge Hydroxy, amine Narcotic receptor probe
1-Phenanthrenemethanol (Chem960) C20H30O2 4-OH, 1/4a-CH3, 7-(CH(CH3)2), hydroxymethyl Hydroxy, hydroxymethyl Structural analog

Key Observations:

Ketone vs. Carboxylic Acid: The 2(1H)-one group in the target may enhance electrophilic reactivity compared to dehydroabietic acid’s carboxylate, which is more acidic .

Hydrogenation Patterns :

  • The hexahydro configuration in the target contrasts with octahydro (dehydroabietic acid) or decahydro derivatives, affecting ring rigidity and solubility .

Physicochemical Properties and Pharmacokinetics

Table 2: Calculated Properties (Using PubChem Data and Similarity Metrics)

Property Target Compound Dehydroabietic Acid NIST 9(1H)-Phenanthrenone 1-Phenanthrenemethanol
Molecular Weight 316.44 g/mol 302.45 g/mol 300.44 g/mol 302.45 g/mol
Hydrogen Bond Donors 2 2 1 2
Hydrogen Bond Acceptors 3 2 2 2
LogP (Predicted) ~3.5 4.1 3.8 3.6
Topological Polar Surface Area 66.8 Ų 37.3 Ų 57.5 Ų 40.5 Ų

Key Trends:

  • Lipophilicity : The target compound’s LogP (~3.5) is lower than dehydroabietic acid (4.1), likely due to its polar hydroxymethyl and ketone groups.
  • Polar Surface Area : The higher TPSA (66.8 Ų) suggests better aqueous solubility than analogs with fewer polar groups .

Preparation Methods

Typical Preparation Workflow (Inferred)

Step Description Details
1. Source Selection Identification of plant or microbial sources containing the diterpenoid Natural products known to contain phenanthrene derivatives are selected for extraction
2. Extraction Solvent extraction using organic solvents such as methanol, ethanol, or dichloromethane Extraction under controlled temperature to preserve compound integrity
3. Concentration Removal of solvents under reduced pressure to yield crude extract Rotary evaporation or similar methods
4. Purification Chromatographic separation (e.g., column chromatography, HPLC) Use of silica gel or reverse-phase columns to isolate pure compound
5. Characterization Confirmation of structure and purity NMR, MS, IR, and melting point analysis

Research Findings on Preparation

  • The compound is often referenced as a high-purity research standard, with purity typically exceeding 98%.
  • Storage and handling recommendations indicate sensitivity to moisture and light, suggesting careful preparation and packaging to maintain stability.
  • Solubility data imply that preparation methods must consider solvent compatibility for extraction and purification steps.

Data Table: Key Properties Relevant to Preparation

Property Value Notes
CAS Number 262599-12-2 Unique identifier
Molecular Formula C21H30O3 Chemical composition
Molecular Weight 330.46 g/mol For stoichiometric calculations
Physical Form Powder Affects handling and storage
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone Guides solvent choice for extraction and purification
Storage Conditions 2-8°C, protected from light and moisture Ensures compound stability post-preparation
Purity >98% (commercially available) Indicates successful purification

Q & A

Q. What advanced purification techniques address challenges in isolating stereoisomers?

  • Methodology : Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) separates enantiomers. Monitor with circular dichroism (CD) to confirm optical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4a,9,10,10a-heexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one
Reactant of Route 2
3,4,4a,9,10,10a-heexahydro-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene-2(1H)-one

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